![molecular formula C18H14N2O4S B2517021 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide CAS No. 477547-44-7](/img/structure/B2517021.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including their role as inhibitors of various enzymes. The presence of a thiazole ring and a benzo[d][1,3]dioxole moiety in the compound suggests that it may exhibit interesting chemical and biological characteristics.
Synthesis Analysis
While the specific synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide is not detailed in the provided papers, similar compounds have been synthesized using catalyzed annulation processes. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with other reagents has been developed to afford quinazolin-4(3H)-one derivatives, which suggests that a similar catalytic system could potentially be used for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related benzamide derivatives has been characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods . These studies provide insights into the molecular geometry, conformational flexibility, and electronic properties of the compounds, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives are known to participate in various chemical reactions. The annulation reactions mentioned earlier are examples of how these compounds can be synthesized and modified to produce new derivatives with potentially enhanced biological activities . The specific reactivity patterns of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide would depend on the functional groups present and their relative positions on the benzamide core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by the substituents attached to the benzamide ring. For example, the introduction of fluorine atoms or methoxy groups can affect the molecule's polarity, solubility, and overall molecular stability . Theoretical calculations, such as density functional theory (DFT), can predict various properties, including vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . These properties are essential for understanding the compound's behavior in different environments and its potential as a drug candidate.
Aplicaciones Científicas De Investigación
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are recognized for their versatile biological activities and have been the subject of extensive research for their therapeutic applications. The significance of the benzothiazole moiety in medicinal chemistry is well-documented, as it forms the core structure of many bioactive molecules. These derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antidiabetic, anti-tumor, anti-inflammatory, and anticancer properties.
Pharmacological Significance : Benzothiazole derivatives have been highlighted for their varied biological activities, with lesser toxic effects compared to other compounds. Their potential as scaffolds in drug development is supported by enhanced activities across a spectrum of pharmacological targets (Bhat & Belagali, 2020).
Anticancer and Antimicrobial Applications : The therapeutic potential of benzothiazole derivatives spans across different domains, including anticancer and antimicrobial activities. These compounds have been identified as promising agents in the treatment of various human diseases and disorders, underscoring the importance of the benzothiazole nucleus in drug discovery (Kamal, Hussaini, & Malik, 2015).
Antioxidant and Anti-inflammatory Agents : Novel benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. The study underscores the potential of benzothiazole derivatives as interesting templates for the development of new therapeutic agents in these domains (Raut et al., 2020).
Synthetic and Medicinal Chemistry : Benzothiazoles and their derivatives are central to the development of compounds with significant therapeutic potential. Their broad range of pharmacological activities makes them an important focus in synthetic and medicinal chemistry research (Sumit, Kumar, & Mishra, 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-22-13-4-2-3-12(7-13)17(21)20-18-19-14(9-25-18)11-5-6-15-16(8-11)24-10-23-15/h2-9H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQCXRJTYNSAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

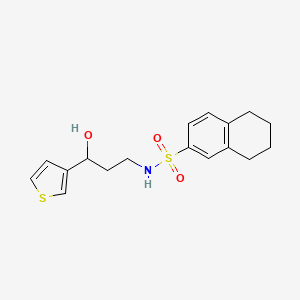
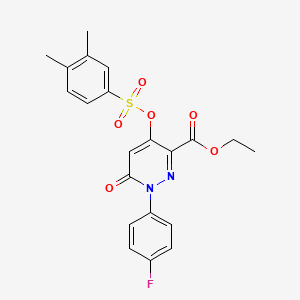
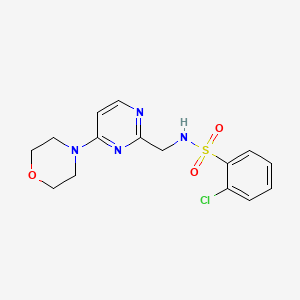
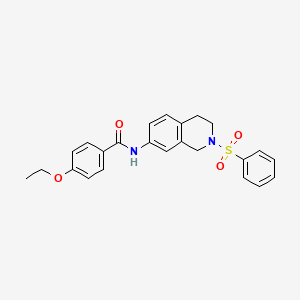
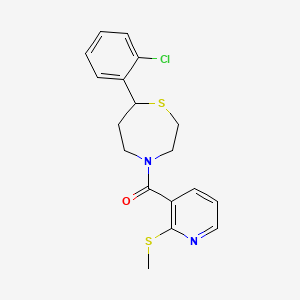
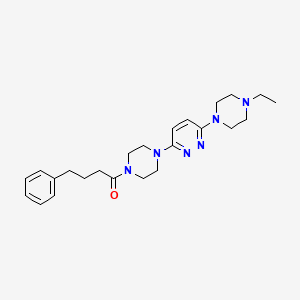
![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)
![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)
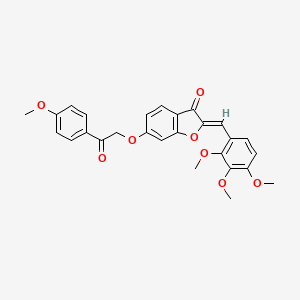
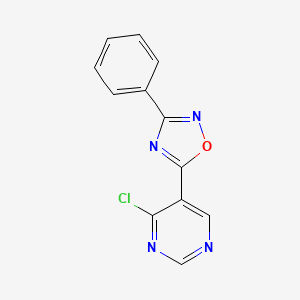
![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide](/img/structure/B2516960.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2516961.png)